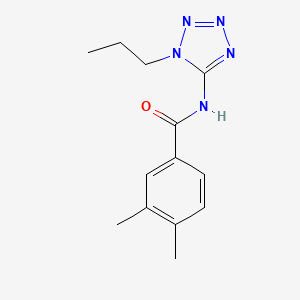
3,4-dimethyl-N-(1-propyltetrazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dimethyl-N-(1-propyltetrazol-5-yl)benzamide: is a synthetic organic compound characterized by the presence of a benzamide core substituted with dimethyl groups at the 3 and 4 positions, and a tetrazole ring attached via a propyl linker at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethyl-N-(1-propyltetrazol-5-yl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Attachment of the Propyl Linker: The tetrazole ring is then alkylated with a propyl halide to introduce the propyl linker.
Formation of the Benzamide Core: The benzamide core is synthesized by acylation of 3,4-dimethylaniline with an appropriate acyl chloride.
Coupling Reaction: Finally, the propyl-tetrazole moiety is coupled with the benzamide core using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl group of the benzamide, converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Formation of 3,4-dimethylbenzoic acid or 3,4-dimethylbenzaldehyde.
Reduction: Formation of 3,4-dimethylaniline.
Substitution: Formation of 3,4-dimethyl-2-nitrobenzamide or 3,4-dimethyl-2-bromobenzamide.
Scientific Research Applications
Chemistry: 3,4-dimethyl-N-(1-propyltetrazol-5-yl)benzamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to mimic certain biological molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its tetrazole ring is known to exhibit various biological activities, including antimicrobial and anti-inflammatory properties.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-(1-propyltetrazol-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group of natural substrates, allowing the compound to bind to active sites of enzymes or receptors. This binding can inhibit or modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
- 3,4-dimethyl-N-(1-propyltetrazol-5-yl)benzamide
- 3,5-dimethyl-N-(1-propyltetrazol-5-yl)benzamide
- 3,4-dimethyl-N-(1-methyltetrazol-5-yl)benzamide
Comparison:
- Structural Differences: The position and type of substituents on the benzamide core and the tetrazole ring can vary, leading to differences in chemical reactivity and biological activity.
- Unique Features: this compound is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for molecular targets.
Properties
CAS No. |
639047-29-3 |
|---|---|
Molecular Formula |
C13H17N5O |
Molecular Weight |
259.31 g/mol |
IUPAC Name |
3,4-dimethyl-N-(1-propyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C13H17N5O/c1-4-7-18-13(15-16-17-18)14-12(19)11-6-5-9(2)10(3)8-11/h5-6,8H,4,7H2,1-3H3,(H,14,15,17,19) |
InChI Key |
VIOLYMCJKVACJL-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=NN=N1)NC(=O)C2=CC(=C(C=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(6-Chloro-3-pyridinyl)amino]benzoic acid ethyl ester](/img/structure/B12589409.png)
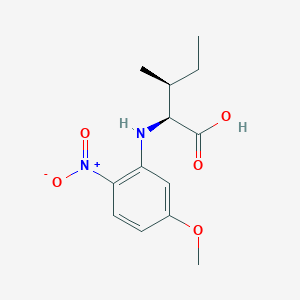

![Methyl 3-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)sulfanyl]benzoate](/img/structure/B12589426.png)
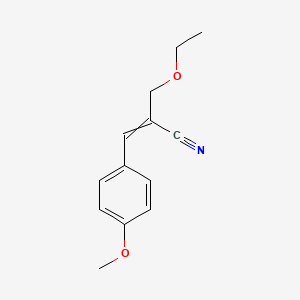

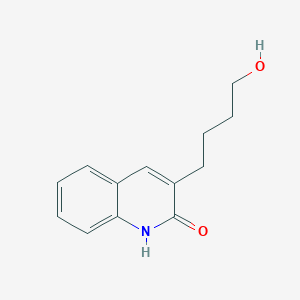
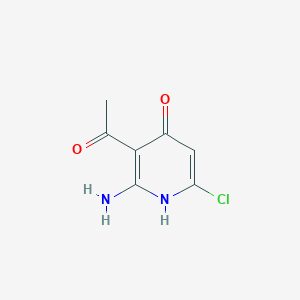
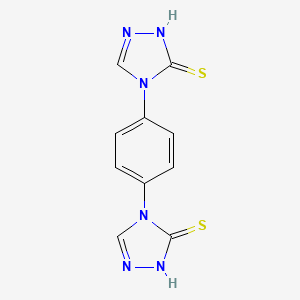


![N-(4-Chlorobutyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B12589465.png)

![N-[2-(Benzyloxy)-5-chlorophenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12589475.png)
